

(+)-trans-C75 off-target effects in experiments

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Compound of Interest

Compound Name: (+)-trans-C75

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Technical Support Center: (+)-trans-C75

Welcome to the technical support center for **(+)-trans-C75**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of **(+)-trans-C75**, with a specific focus on understanding and troubleshooting its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary, intended target of **(+)-trans-C75**?

A1: The primary and intended target of **(+)-trans-C75** is Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[\[1\]](#)[\[2\]](#) C75 was designed as a synthetic inhibitor of FASN and has been widely used to study the role of fatty acid synthesis in various physiological and pathological processes, including cancer and metabolic disorders.[\[1\]](#) It acts as a competitive, irreversible inhibitor of FASN.[\[3\]](#)[\[4\]](#)

Q2: My experimental results are inconsistent with FASN inhibition alone. What are the known off-target effects of **(+)-trans-C75**?

A2: It is crucial to recognize that **(+)-trans-C75** has several well-documented off-target effects that can significantly influence experimental outcomes. The most prominent off-targets include:

- Carnitine Palmitoyltransferase-1 (CPT-1): The (+)-C75 enantiomer is a known activator of CPT-1, the rate-limiting enzyme for mitochondrial fatty acid oxidation.[\[2\]](#)[\[5\]](#)[\[6\]](#) This effect is

contrary to the expected outcome of FASN inhibition (which increases malonyl-CoA, an inhibitor of CPT-1) and can lead to increased energy expenditure and fatty acid oxidation.[5]

- Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway: C75 can inhibit human mitochondrial β -ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme in the mtFAS pathway. This inhibition can lead to mitochondrial dysfunction, characterized by reduced lipoic acid production, increased reactive oxygen species (ROS), and decreased cell viability.[7][8]
- AMP-activated protein kinase (AMPK): In neurons, C75 has been shown to modulate the energy sensor AMPK. It causes a biphasic change in ATP levels (an initial decrease followed by a sustained increase), which in turn affects AMPK phosphorylation and activity.[9]
- p38 MAP Kinase (MAPK): C75 treatment has been observed to activate the p38 MAPK signaling pathway, which can mediate its effects on cell cycle arrest in some cancer cells.[10]

Q3: I am observing significant weight loss and reduced food intake in my animal models treated with C75. Is this solely due to FASN inhibition?

A3: No, the anorexigenic (appetite-suppressing) and weight-loss effects are complex and involve both central and peripheral mechanisms, many of which are off-target.

- Central Effects: C75 modulates neuronal ATP levels and AMPK activity in the hypothalamus. This alters the expression of hypothalamic neuropeptides, leading to the inhibition of orexigenic (appetite-stimulating) and induction of anorexigenic (appetite-suppressing) neuropeptides, which reduces food intake.[9][11]
- Peripheral Effects: C75 stimulates CPT-1, which increases fatty acid oxidation and energy expenditure in peripheral tissues like the liver, adipose tissue, and skeletal muscle.[5][11] It also increases the expression of Uncoupling protein 2 (UCP2), further promoting energy expenditure.[11][12]

Q4: My cells are showing signs of oxidative stress and mitochondrial damage after C75 treatment. How can I confirm if this is an off-target effect and potentially mitigate it?

A4: The observed oxidative stress is likely due to C75's off-target inhibition of the mitochondrial mtFAS pathway.[7]

- Confirmation: You can measure key indicators of mitochondrial dysfunction, such as a decrease in mitochondrial membrane potential (MMP), an increase in reactive oxygen species (ROS) production, and a reduction in cellular lipoic acid (LA) content.[\[7\]](#)
- Mitigation: Co-treatment with a lipoic acid supplement has been shown to efficiently rescue C75-induced mitochondrial dysfunction and oxidative stress.[\[7\]](#)[\[8\]](#) This can be a useful experimental control to isolate the effects of mtFAS inhibition from FASN inhibition.

Q5: How can I differentiate between the on-target (FASN inhibition) and off-target effects in my experiments?

A5: Differentiating these effects requires careful experimental design and specific controls.

- Use Alternative Inhibitors: Employ other FASN inhibitors that may have different off-target profiles (e.g., Cerulenin, Orlistat, or the C75 derivative C93, which does not activate CPT-1).[\[13\]](#)
- Genetic Approaches: Use siRNA or shRNA to specifically knock down FASN. A direct comparison of the phenotype from genetic knockdown versus pharmacological inhibition with C75 can help distinguish on-target from off-target effects. For example, FASN knockdown does not necessarily induce the same level of ROS production or AMPK phosphorylation as C75 treatment.[\[7\]](#)[\[13\]](#)
- Rescue Experiments: As mentioned for mitochondrial effects, perform rescue experiments. For example, to test the involvement of CPT-1 activation, you could potentially use a CPT-1 inhibitor in conjunction with C75.

Troubleshooting Guide

Problem Encountered	Possible Cause (Off-Target Effect)	Recommended Troubleshooting Steps
Unexpected increase in fatty acid oxidation and cellular ATP levels.	C75 is activating CPT-1, the rate-limiting enzyme for fatty acid oxidation.[5][6]	1. Measure CPT-1 activity directly in C75-treated vs. control cells. 2. Use a C75 derivative like C93, which does not activate CPT-1, as a negative control.[13] 3. Compare results with a genetic knockdown of FASN.
Increased ROS production, decreased cell viability, and signs of mitochondrial stress.	C75 is inhibiting the mitochondrial FAS (mtFAS) pathway by targeting HsmtKAS, leading to lipoic acid depletion.[7][8]	1. Measure mitochondrial membrane potential (MMP) and intracellular ROS levels. 2. Perform a rescue experiment by co-administering a lipoic acid supplement.[7] 3. Compare the effects of C75 with a specific siRNA knockdown of HsmtKAS.[7]
Cell cycle arrest observed, but mechanism appears independent of p53 status.	C75 may be inducing cell cycle arrest through activation of the p38 MAPK pathway.[10]	1. Perform Western blot analysis to check for phosphorylation (activation) of p38 MAPK. 2. Use a specific p38 MAPK inhibitor (e.g., SB203580) to see if it reverses the C75-induced cell cycle arrest.[10]
Reduced food intake in animal models is more pronounced than expected from peripheral FASN inhibition.	C75 is acting centrally on the hypothalamus, modulating AMPK activity and altering neuropeptide expression.[9][11]	1. Analyze the expression of orexigenic (NPY, AgRP) and anorexigenic (POMC, CART) neuropeptides in the hypothalamus.[11] 2. Measure neuronal ATP levels and AMPK phosphorylation in

hypothalamic tissue or relevant neuronal cell lines.[\[9\]](#)

Quantitative Data Summary

Table 1: In Vitro Potency of **(+)-trans-C75** on Various Cell Lines

Parameter	Cell Line	Value	Reference(s)
IC ₅₀ (FASN Inhibition)	PC3 (prostate cancer)	35 µM (clonogenic assay)	[1] [2]
PC3 (prostate cancer)		50 µM (spheroid growth)	[1] [2]
A375 (melanoma)		32.43 µM	[1]
TD ₅₀ (Cytotoxicity)	MA104 (monkey kidney)	28.5 µM	[1]
ED ₅₀ (Antiviral Activity)	MA104 (monkey kidney)	21.2 µM	[1]

Table 2: Quantified Off-Target Effects of **(+)-trans-C75**

Off-Target Effect	Model System	Treatment Details	Observed Effect	Reference(s)
CPT-1 Activation	Human breast cancer cells	Concentration not specified	213% increase in CPT-1 activity vs. control	[5]
ATP Level Increase	Rodent adipocytes/hepatocytes	20-30 µg/mL	Significant elevation in ATP levels	[5]
Mitochondrial Dysfunction	HEK293T cells	50-100 µM for 6h	Onset of mitochondrial membrane potential loss	[7]
Reduced Food Intake	Mice	30 mg/kg (i.p.)	≥95% inhibition within 2 hours	[2]
Attenuation of Injury Markers	Rat model of hemorrhagic shock	Concentration not specified	48% decrease in serum free fatty acids; 32-78% decrease in injury markers (LDH, AST)	[6]

Key Experimental Protocols

1. Protocol: CPT-1 Activity Assay

- Objective: To measure the effect of C75 on carnitine palmitoyltransferase-1 (CPT-1) activity.
- Methodology: This protocol is adapted from studies in human breast cancer cells.[5]
 - Cell Permeabilization: Culture cells (e.g., MCF-7) to desired confluence. Permeabilize the cells to allow substrate access, essentially creating a system devoid of endogenous malonyl-CoA.

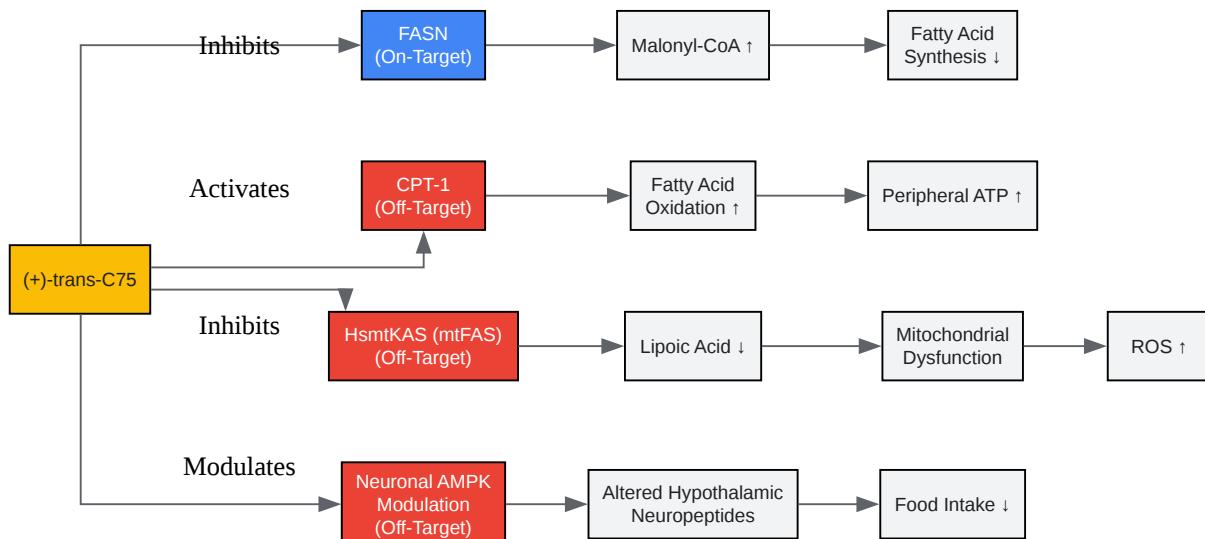
- Treatment: Incubate the permeabilized cells with varying concentrations of C75. Include a positive control for inhibition (e.g., 20-50 μ M malonyl-CoA) and a vehicle control.
- Reaction Initiation: Start the CPT-1 reaction by adding the substrate mixture containing L-[³H]carnitine and palmitoyl-CoA.
- Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).
- Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
- Extraction: Extract the radiolabeled palmitoylcarnitine product using an organic solvent (e.g., butanol).
- Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
- Normalization: Normalize the CPT-1 activity to cell number or protein concentration.

2. Protocol: Assessment of Mitochondrial Dysfunction and ROS Production

- Objective: To determine if C75 induces mitochondrial damage and oxidative stress.
- Methodology: This protocol is based on experiments in HEK293T cells.[\[7\]](#)
 - Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat with C75 (e.g., 10-100 μ M) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
 - Measurement of Mitochondrial Membrane Potential (MMP):
 - Stain cells with a potentiometric dye such as JC-1 or TMRM.
 - Analyze the fluorescence using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or overall fluorescence (for TMRM) indicates MMP loss.
 - Measurement of Reactive Oxygen Species (ROS):

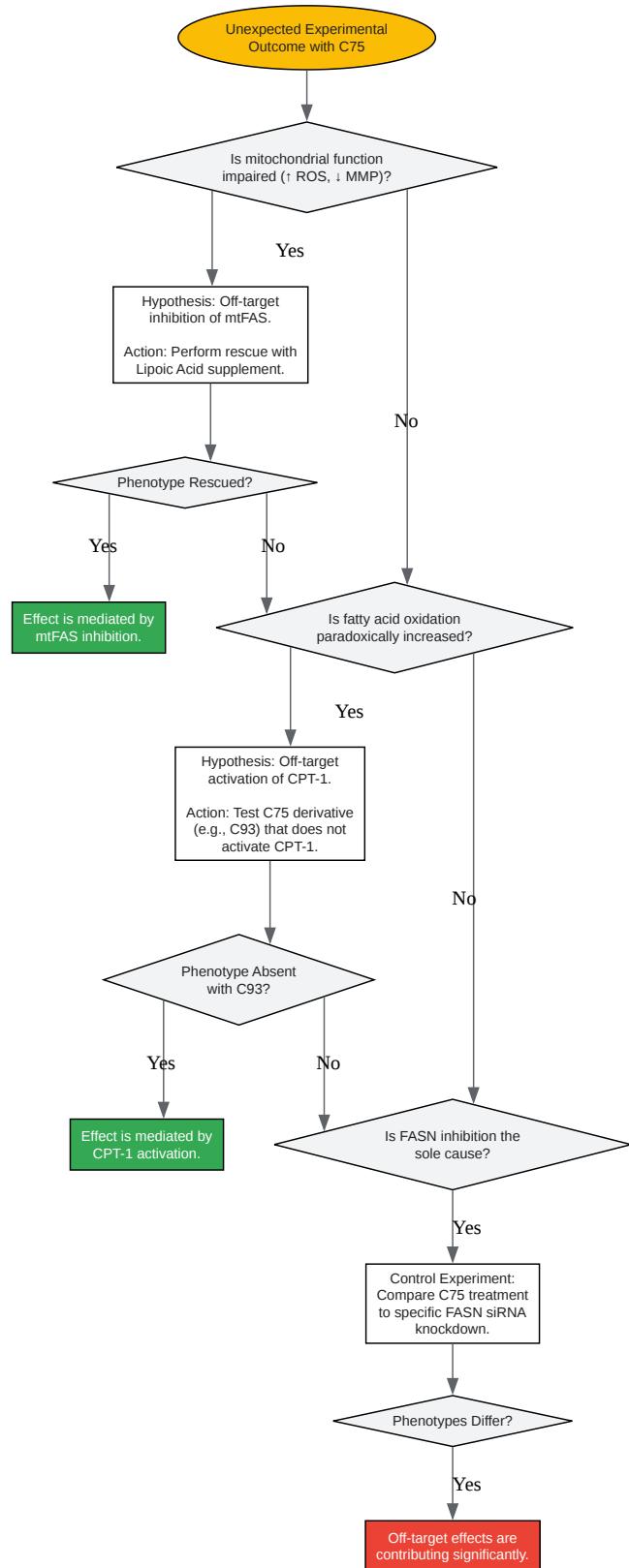
- Load cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
- Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.
- Cell Viability Assay:
 - Assess cell viability using a standard method like MTT, MTS, or a trypan blue exclusion assay to correlate mitochondrial dysfunction with cell death.

Visualizations: Signaling Pathways and Workflows



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Caption: On-target vs. major off-target signaling pathways of **(+)-trans-C75**.

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Caption: Logical workflow for troubleshooting C75's off-target effects.

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